molecular formula C25H28N2O2 B1664352 Acrisorcin CAS No. 7527-91-5

Acrisorcin

Cat. No. B1664352
CAS RN: 7527-91-5
M. Wt: 388.5 g/mol
InChI Key: YZODJQFXMFEJRM-UHFFFAOYSA-N
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Description

Acrisorcin is a topical anti-fungal agent. Acrisorcin is comprised of two active ingredients, 9-aminoacridine and 4-hexylresorcinol, but its clinical use has been discontinued.

Scientific Research Applications

mTOR Signaling in Health and Disease

The mechanistic Target of Rapamycin (mTOR) is a key regulator in cell growth and metabolism, responding to environmental inputs like nutrients and growth factors. Research has established mTOR's central role in various fundamental cell processes and its deregulation is linked to cancer, diabetes, and aging. Studies focus on understanding mTOR function and regulation, its contribution to human disease, and the therapeutic targeting of mTOR in clinical settings (Saxton & Sabatini, 2017).

mTOR and Anti-Aging Therapeutics

Rapamycin, an mTOR inhibitor, is strongly supported experimentally as a potential anti-aging therapeutic. While it extends lifespan in genetically heterogeneous mice, the exact mechanism is unclear, and side effects raise doubts about its benefit in humans. This review discusses rapalogs and other mTOR targeting approaches as potential anti-aging therapies (Lamming et al., 2013).

mTOR in Cancer Therapy

mTOR, a protein kinase regulating cell growth, is implicated in cancer progression. The drug rapamycin inhibits mTOR and has shown promise as an anti-cancer therapeutic. Recent findings suggest a broader application for mTOR targeting in cancer therapy, especially in cancers with elevated PtdIns3K signaling or PTEN mutations (Guertin & Sabatini, 2005).

Adriamycin and DNA Damage

Adriamycin, a potent antitumor drug, interacts with DNA and induces strand breaks. This study examines how mammalian DNA topoisomerase II mediates DNA damage by adriamycin, shedding light on its molecular basis for antitumor activity (Tewey et al., 1984).

Arginine Vasotocin in Animal Behavior

Research on arginine vasotocin (AVT) explores its effects on the calling behavior of male cricket frogs (Acris crepitans), particularly during social interactions. AVT influences their calling behavior in ways that suggest a heightened motivation for active communication (Chu, Marler, & Wilczynski, 1998).

mTORC2 in Memory and Learning

mTOR complex 2 (mTORC2) is vital for converting short-term to long-term memory. This study found that mTORC2 activity is necessary for long-term memory and late-phase hippocampal long-term potentiation, suggesting therapeutic potential for cognitive dysfunction treatment (Huang et al., 2013).

Doxorubicin in Cancer Treatment

Doxorubicin, also known as Adriamycin, is extensively used for various cancers. It works through multiple targets, including DNA-adduct formation and topoisomerase II inhibition. This comprehensive review also discusses its immunomodulatory effects and strategies to mitigate its side effects and resistance (Sritharan & Sivalingam, 2021).

properties

IUPAC Name

acridin-9-amine;4-hexylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2.C12H18O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;1-2-3-4-5-6-10-7-8-11(13)9-12(10)14/h1-8H,(H2,14,15);7-9,13-14H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZODJQFXMFEJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C(C=C1)O)O.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226234
Record name Acrisorcin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acrisorcin

CAS RN

7527-91-5
Record name Acrisorcin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7527-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acrisorcin [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007527915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACRISORCIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acrisorcin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acrisorcin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACRISORCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U918O4BEV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
O Leppäranta, JM Tikkanen, MM Bespalov… - American journal of …, 2013 - atsjournals.org
… At high concentrations, quinacrine and acrisorcin showed a decreasing effect on both reporter cell lines (Figure 2). This is in line with a recent study by Peltonen and colleagues (24), in …
Number of citations: 45 www.atsjournals.org
HM Robinson Jr - Medical Clinics of North America, 1967 - Elsevier
… The 0.2 per cent acrisorcin cream is applied to the involved areas twice each day. Patients should be instructed to take a shower with copious amounts of soap and water each morning …
Number of citations: 6 www.sciencedirect.com
WVR Shellow - Western Journal of Medicine, 1979 - ncbi.nlm.nih.gov
CUTANEOUS FUNGAL INFECTIONS are frequently seen in an office based practice. They are mainly treated by topical agents. Tinea versicolor, caused by Pityrosporum or-biculare (…
Number of citations: 1 www.ncbi.nlm.nih.gov
WVR Shellow - The Western Journal of Medicine, 1979 - search.proquest.com
CUTANEOUS FUNGAL INFECTIONS are frequently seen in an office based practice. They are mainly treated by topical agents. Tinea versicolor, caused by Pityrosporum or-biculare (…
Number of citations: 0 search.proquest.com
D Shahinas, G MacMullin, C Benedict… - Antimicrobial agents …, 2012 - Am Soc Microbiol
… inhibitor identified from our natural product screen study (Acrisorcin) (27). As expected, synergistic activity was not observed between harmine and acrisorcin (∑FIC 50 = 0.75) (Table 1). …
Number of citations: 69 journals.asm.org
M Grover, S Chaubey, U Tatu - Heat Shock Proteins of Malaria, 2014 - Springer
… Naturally occurring napthoquinones and synthetic pyrimidinones target PfHsp70 function while geldanamycin, acrisorcin, APPA and harmine are natural compounds that inhibit …
Number of citations: 3 link.springer.com
AS Ramdhave, D Patel, I Ramya… - mini Reviews in …, 2013 - ingentaconnect.com
… Acrisorcin is also an inhibitor of Hsp90, which binds to the ATP-binding site. It consists of a … Acrisorcin is believed to be effective against liver-stage malaria. This drug exhibits …
Number of citations: 17 www.ingentaconnect.com
D Shahinas - 2012 - library-archives.canada.ca
… represent the activity of APPA, harmine and acrisorcin alone. The dark blue line represents the … APPA, harmine and acrisorcin exhibited FIC ratios of 0.11, 0.08, and 0.01, respectively, in …
Number of citations: 1 library-archives.canada.ca
JO Jones, WF An, MI Diamond - ACS chemical biology, 2009 - ACS Publications
… The commercial compound known as acrisorcin is a mixture of the two indicated chemicals. … The commercial compound known as acrisorcin is a mixture of the two indicated chemicals. …
Number of citations: 34 pubs.acs.org
Z Cao, Y Zhu, X Li, Y He, J Zhang, L Xu… - The Journal of Organic …, 2020 - ACS Publications
Herein, a facile intramolecular cyclization of 2-arylamino phenyl ketones is established to supersede the traditional high-temperature, strongly acidic conditions and achieve 9-…
Number of citations: 12 pubs.acs.org

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